molecular formula C50H87N2O13P B12395611 Dope-nhs

Dope-nhs

Cat. No.: B12395611
M. Wt: 955.2 g/mol
InChI Key: KYRHEEQOOWZTRX-OHRCZFALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DOPE-NHS) is a hydrophobic chemical compound widely used in the field of biochemistry and molecular biology. It is primarily utilized for conjugating targeting peptides into the membrane of exosomes, which are nano-sized vesicles secreted by cells for intercellular communication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide has numerous applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide involves the formation of stable amide bonds with primary amines. This reaction facilitates the conjugation of targeting peptides or proteins to lipid membranes, enhancing the specificity and efficacy of drug delivery systems. The molecular targets include membrane proteins and receptors, which are crucial for the targeted delivery of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide is unique due to its ability to form stable amide bonds with primary amines, making it highly effective for conjugating targeting peptides to lipid membranes. This property distinguishes it from other similar compounds like 1,2-dioleoyl-sn-glycero-3-phosphocholine and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, which do not possess the N-hydroxysuccinimide ester functionality .

Properties

Molecular Formula

C50H87N2O13P

Molecular Weight

955.2 g/mol

IUPAC Name

[(2R)-3-[2-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C50H87N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-48(56)61-42-44(64-49(57)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-66(59,60)62-41-40-51-45(53)34-33-37-50(58)65-52-46(54)38-39-47(52)55/h17-20,44H,3-16,21-43H2,1-2H3,(H,51,53)(H,59,60)/b19-17-,20-18-/t44-/m1/s1

InChI Key

KYRHEEQOOWZTRX-OHRCZFALSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.